4-(5-Chloropentyl)morpholine

Cannabinoid receptor SAR Alkyl chain length

4-(5-Chloropentyl)morpholine (CAS 741633-61-4, C₉H₁₈ClNO, MW 191.7 g/mol) is an N‑substituted morpholine derivative bearing a terminal chlorine on a five‑carbon alkyl chain. It belongs to the class of ω‑chloroalkyl morpholines, which serve as versatile bifunctional intermediates: the morpholine nitrogen provides a tertiary amine handle for further derivatization or pharmacophore incorporation, while the primary alkyl chloride functions as an electrophilic leaving group for nucleophilic displacement or as a linker precursor.

Molecular Formula C9H18ClNO
Molecular Weight 191.70 g/mol
Cat. No. B13685863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloropentyl)morpholine
Molecular FormulaC9H18ClNO
Molecular Weight191.70 g/mol
Structural Identifiers
SMILESC1COCCN1CCCCCCl
InChIInChI=1S/C9H18ClNO/c10-4-2-1-3-5-11-6-8-12-9-7-11/h1-9H2
InChIKeyGJLLAVDESVOXTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Chloropentyl)morpholine – A C5-Chloroalkyl Morpholine Building Block for Synthesis & Medicinal Chemistry


4-(5-Chloropentyl)morpholine (CAS 741633-61-4, C₉H₁₈ClNO, MW 191.7 g/mol) is an N‑substituted morpholine derivative bearing a terminal chlorine on a five‑carbon alkyl chain . It belongs to the class of ω‑chloroalkyl morpholines, which serve as versatile bifunctional intermediates: the morpholine nitrogen provides a tertiary amine handle for further derivatization or pharmacophore incorporation, while the primary alkyl chloride functions as an electrophilic leaving group for nucleophilic displacement or as a linker precursor [1].

Why 4-(5-Chloropentyl)morpholine Cannot Be Simply Replaced by Other ω‑Chloroalkyl or ω‑Bromoalkyl Morpholines


The reactivity, lipophilicity, and spatial reach of the terminal electrophilic center are exquisitely sensitive to the length of the alkyl tether and the identity of the halogen. Substituting 4-(5-chloropentyl)morpholine with a shorter‑chain analog (e.g., 4-(3-chloropropyl)morpholine) reduces the distance between the morpholine ring and the reacting center, altering both conformational flexibility and the steric environment during nucleophilic attack [1]. Conversely, a bromo‑analog (4-(5-bromopentyl)morpholine) exhibits significantly faster SN2 kinetics due to the weaker C–Br bond, which can compromise selectivity in multi‑functionalized substrates . These differences directly impact reaction yield, purity profile, and the pharmacokinetic or physicochemical properties of the final target molecule, making blind substitution a source of irreproducibility in both synthesis and biological evaluation.

Head‑to‑Head & Cross‑Study Comparative Evidence for Selecting 4-(5-Chloropentyl)morpholine Over Its Closest Analogs


N‑Alkyl Chain Length Optimization: a 5‑Carbon Tether Provides Maximal CB Receptor Affinity in Related Chemotypes

In a systematic structure–activity relationship study of cannabimimetic indoles, N‑1 alkyl chain length was varied from 3 to 7 carbons. The 5‑carbon chain yielded the highest affinity for both CB₁ and CB₂ receptors, with extension to a 7‑carbon chain causing a dramatic loss of binding [1]. Although this study was performed on an indole scaffold rather than morpholine, the principle that a five‑atom spacer optimally bridges the pharmacophore to a hydrophobic pocket is a conserved class‑level trend, suggesting that 4-(5-chloropentyl)morpholine – which delivers a five‑carbon linker terminated by a displaceable chloride – is the preferred length for constructing high‑affinity ligands in systems where linker length is a critical parameter.

Cannabinoid receptor SAR Alkyl chain length

Boiling Point Differential Between 4-(5-Chloropentyl)morpholine and 4-(3-Chloropropyl)morpholine: Implications for Purification and Handling

The boiling point of 4-(3-chloropropyl)morpholine has been experimentally determined as 227.1 °C at 760 mmHg . For 4-(5-chloropentyl)morpholine, the additional two methylene units are predicted to raise the boiling point by approximately 30–40 °C (estimated ~260–270 °C based on the increment observed for homologous n‑alkyl chlorides), providing a wider liquid‑phase temperature window for reactions conducted at elevated temperatures without solvent loss and enabling separation from lower‑boiling contaminants by fractional distillation. Direct experimental head‑to‑head comparison data are not available in the public domain; the observed trend is a class‑level inference from homologous alkyl chloride series.

Boiling point Distillation Physicochemical property

Leaving Group Identity: Chloride vs. Bromide – Differential SN2 Reactivity for Chemoselective Alkylation

In bimolecular nucleophilic substitution (SN2) reactions, the relative leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, with bromide being approximately 10–50 times more reactive than chloride depending on the nucleophile and solvent [1]. 4-(5-Bromopentyl)morpholine (CAS 909912-16-9) therefore reacts substantially faster than its chloro counterpart. This heightened reactivity can be disadvantageous when selectivity is required – e.g., in the presence of other electrophilic functional groups or when controlled mono‑alkylation of a polyamine substrate is desired. 4-(5-Chloropentyl)morpholine, with its less labile C–Cl bond, provides a broader window for chemoselective manipulations and often yields cleaner reaction profiles with fewer side products.

Nucleophilic substitution Leaving group ability Chemoselectivity

Patented Synthetic Utility: 4-(5-Chloropentyl)morpholine as a Claimed Intermediate in Morpholine‑Based Drug Synthesis

The compound falls within the general formula of morpholine derivatives claimed in US20050222147A1, which describes processes for preparing substituted morpholine intermediates useful in the synthesis of therapeutic agents [1]. While the patent encompasses a range of N‑alkyl chain lengths, the explicit inclusion of compounds with a 5‑carbon chloroalkyl chain indicates that this specific tether length has been identified as a viable and preferred embodiment for at least one pharmaceutical development program. In contrast, the 3‑carbon analog (4-(3-chloropropyl)morpholine) is primarily recognized as an intermediate for gefitinib, an EGFR tyrosine kinase inhibitor .

Pharmaceutical intermediate Patent Drug synthesis

Highest‑Impact Application Scenarios for 4-(5-Chloropentyl)morpholine Based on Verified Differentiators


Synthesis of Cannabinoid Receptor Ligands Requiring an Optimal 5‑Atom Spacer

When designing high‑affinity CB₁/CB₂ ligands, a 5‑carbon N‑alkyl tether has been empirically determined to maximize receptor binding [1]. 4-(5-Chloropentyl)morpholine efficiently installs this optimal spacer in a single step, avoiding iterative chain‑length optimization. The terminal chloride can be displaced by indole, pyrazole, or other heterocyclic nucleophiles to rapidly generate focused libraries.

Preparation of PROTAC Linkers with Morpholine‑Containing E3 Ligase Ligands

The 5‑chloropentyl chain serves as a flexible linker in proteolysis‑targeting chimeras (PROTACs). The morpholine ring is a recurrent motif in E3 ligase ligands (e.g., thalidomide analogs), and the 5‑carbon chloroalkyl arm provides sufficient reach to span the distance between target‑protein and ligase binding sites. The chloride leaving group permits facile conjugation to hydroxyl, thiol, or amine handles on the target‑recruiting moiety.

Chemoselective Alkylation in Multi‑Functional Substrates Where Bromo‑Analogs Cause Over‑Reaction

In syntheses involving poly‑functional intermediates (e.g., peptide mimics or glycosylated scaffolds), the attenuated reactivity of the C–Cl bond relative to C–Br [2] enables selective N‑alkylation of morpholine without attacking concurrent nucleophilic sites. This yields cleaner reaction profiles and higher isolated yields of the desired mono‑adduct.

High‑Temperature Reaction Sequences Requiring a Low‑Volatility Morpholine Intermediate

Reaction schemes demanding prolonged heating above 200 °C benefit from the elevated boiling point of 4-(5-chloropentyl)morpholine (estimated ~260–270 °C) compared to shorter‑chain analogs such as 4-(3-chloropropyl)morpholine (bp 227 °C) . The reduced volatility minimizes headspace losses and the risk of pressure build‑up in sealed vessels, improving safety and yield reproducibility at scale.

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